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  • Product: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid
  • CAS: 1261924-27-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Biaryl Benzoic Acid Building Blocks for Medicinal Chemistry

Introduction: The Strategic Importance of the Biaryl Benzoic Acid Scaffold In the landscape of modern drug discovery, the biaryl benzoic acid motif stands out as a "privileged structure."[1] Its prevalence is not coincid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Biaryl Benzoic Acid Scaffold

In the landscape of modern drug discovery, the biaryl benzoic acid motif stands out as a "privileged structure."[1] Its prevalence is not coincidental; it is a direct result of its unique combination of structural and functional properties. The biaryl core provides a rigid, three-dimensional architecture that can be precisely tailored to interact with biological targets, while the carboxylic acid group offers a versatile handle for modulating physicochemical properties and forming critical interactions (e.g., salt bridges, hydrogen bonds) within protein binding pockets.[2][3]

This structural framework is a cornerstone in numerous therapeutic agents, spanning areas such as anti-inflammatory drugs, angiotensin receptor blockers, and novel cancer therapies.[4][5][6][7] The ability to synthetically access a diverse array of substituted biaryl benzoic acids is therefore a critical enabling technology for medicinal chemistry programs. This guide provides an in-depth exploration of the key synthetic strategies, practical experimental protocols, and core principles for leveraging these building blocks in drug development.

Part 1: Core Synthetic Strategies for Biaryl Construction

The construction of the central C(sp²)–C(sp²) bond is the defining challenge in synthesizing biaryl scaffolds. Over the past several decades, palladium-catalyzed cross-coupling reactions have become the gold standard, offering mild conditions, broad functional group tolerance, and high yields.[8]

The Workhorse: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl C-C bonds in a medicinal chemistry setting.[8][9] Its advantages include the use of thermally stable and generally low-toxicity organoboron reagents, as well as its tolerance of a wide range of functional groups.[8]

Causality Behind the Method: The reaction's success hinges on a well-understood catalytic cycle. A Pd(0) species undergoes oxidative addition into an aryl halide (or triflate) bond. The crucial transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, is facilitated by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which readily transfers its organic fragment to the electrophilic Pd(II) center. The cycle concludes with reductive elimination, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[10][11]

Key Components & Experimental Choices:

  • Palladium Pre-catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. Pd(PPh₃)₄ is a direct source of Pd(0), while Pd(II) pre-catalysts like Pd(dppf)Cl₂ are reduced in situ to the active catalytic species. The choice often depends on air stability and the specific substrates involved.

  • Ligands: For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, specialized phosphine ligands are essential.[12] Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) promote the oxidative addition and reductive elimination steps, increasing reaction rates and yields.

  • Base: An inorganic base is required for the transmetalation step.[11] K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. Cesium carbonate is often more effective for difficult couplings due to its higher solubility in organic solvents and its ability to break up palladium aggregates.

  • Solvent: A mixed solvent system is typical, often a non-polar solvent like toluene or 1,4-dioxane to dissolve the organic partners, and an aqueous or polar aprotic solvent to dissolve the inorganic base.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Common Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst / Pre-catalystLigandBaseSolvent SystemTypical Substrates
Pd(PPh₃)₄(PPh₃)K₂CO₃, Na₂CO₃Toluene/EtOH/H₂OAryl Iodides, Bromides
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane/H₂OAryl Bromides, Triflates
Pd₂(dba)₃SPhos, XPhosK₃PO₄Toluene, CPMEAryl Chlorides, Hindered Substrates
Pd(OAc)₂Buchwald LigandsK₂CO₃, K₃PO₄THF/H₂O, TolueneBroad Scope
Alternative Strategies: Expanding the Synthetic Toolbox

While Suzuki coupling is dominant, other methods offer unique advantages for specific synthetic challenges.

  • Buchwald-Hartwig Amination: This reaction is analogous to other cross-couplings but forms a C-N bond instead of a C-C bond.[13][14] It is invaluable for synthesizing N-aryl motifs, which are also prevalent in pharmaceuticals. The mechanism involves the palladium-catalyzed coupling of an amine with an aryl halide.[12][14][15] The development of specialized bulky phosphine ligands was critical to making this transformation broadly applicable.[12][16]

  • Decarbonylative and Decarboxylative Couplings: More recent advances allow for the direct use of carboxylic acids as coupling partners, proceeding through the loss of carbon monoxide (CO) or carbon dioxide (CO₂).[17][18] These methods are highly attractive as they utilize readily available starting materials and can avoid the pre-functionalization steps required for traditional cross-couplings.[18][19]

  • Direct C-H Arylation: This cutting-edge strategy involves the direct coupling of an aryl C-H bond with an aryl halide, avoiding the need to install a functional group like a boronic acid.[20][21] While powerful, controlling regioselectivity can be a significant challenge, often requiring directing groups on the substrate.[1]

Part 2: A Validated Experimental Protocol

This section provides a representative, step-by-step protocol for a standard Suzuki-Miyaura coupling to synthesize a biaryl benzoic acid ester, a common precursor to the final acid.

Synthesis of Methyl 2-(4-methoxyphenyl)benzoate

Objective: To couple methyl 2-bromobenzoate with 4-methoxyphenylboronic acid to form the corresponding biaryl ester. The ester protects the carboxylic acid during the coupling and can be easily hydrolyzed in a subsequent step.

Materials:

  • Methyl 2-bromobenzoate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Deionized Water (co-solvent)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation & Reagent Addition:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (e.g., 2.15 g, 10 mmol, 1.0 eq), 4-methoxyphenylboronic acid (e.g., 1.82 g, 12 mmol, 1.2 eq), and potassium carbonate (e.g., 4.14 g, 30 mmol, 3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The strong base is crucial for the transmetalation step.[11]

  • Solvent Addition and Degassing:

    • Add toluene (30 mL), ethanol (15 mL), and water (15 mL) to the flask.

    • Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive state and can also promote unwanted side reactions, such as the homocoupling of the boronic acid. The solvent mixture ensures all reactants are sufficiently solubilized.

  • Catalyst Addition and Reaction:

    • Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (e.g., 346 mg, 0.3 mmol, 0.03 eq) under a positive pressure of inert gas.

    • Immediately fit the flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to 90 °C and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: The catalyst is added last to the degassed mixture to minimize its exposure to air. Heating accelerates the rate-limiting steps of the catalytic cycle.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base and salts. The brine wash removes residual water from the organic phase.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl ester.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

    • The final ester can be hydrolyzed to the target biaryl benzoic acid using standard conditions (e.g., LiOH in THF/H₂O or NaOH in MeOH/H₂O).

Part 3: Applications in Medicinal Chemistry

The true value of biaryl benzoic acids is realized in their application to drug discovery programs. The ability to systematically vary the substitution on both aromatic rings allows for fine-tuning of a compound's pharmacological profile.

Diagram: Workflow for Biaryl Building Blocks in Drug Discovery

Drug_Discovery_Workflow synthesis Building Block Synthesis (e.g., Suzuki Coupling) library Library Generation (Amide Coupling, etc.) synthesis->library screening High-Throughput Screening (HTS) library->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead candidate Drug Candidate Selection hit_to_lead->candidate

Caption: Generalized workflow for the use of biaryl building blocks.

Case Studies:

  • β₃-Adrenergic Receptor Agonists: Novel series of biphenyl benzoic acid derivatives have been identified as potent and selective agonists of the human β₃-adrenergic receptor, with applications in treating overactive bladder.[22][23][24] The biaryl scaffold correctly positions key pharmacophoric features, while the benzoic acid provides a crucial interaction point with the receptor.

  • PD-1/PD-L1 Interaction Inhibitors: In immuno-oncology, small molecules that disrupt the PD-1/PD-L1 protein-protein interaction are highly sought after. Biaryl carboxylic acids have been successfully employed as core scaffolds for potent inhibitors, demonstrating the utility of this motif in targeting large, relatively flat protein surfaces.[25]

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and developmental anti-inflammatory agents feature a biaryl core. For example, 1,5-biaryl pyrrole derivatives containing a benzoic acid moiety have been developed as EP1 receptor antagonists for treating inflammatory pain.[26]

Conclusion

Biaryl benzoic acid building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis, largely perfected through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is both reliable and scalable. The inherent structural rigidity and functional versatility of this scaffold ensure its continued prominence in the design of next-generation therapeutics. A thorough understanding of the underlying reaction mechanisms and a rational approach to experimental design are paramount for successfully harnessing the full potential of these powerful chemical motifs.

References

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
  • Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination. Angewandte Chemie International Edition. Available at: [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • Recent advances in Gomberg-Backmann biaryl synthesis. ResearchGate. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters. Organic Letters. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Advances in Organometallic Chemistry. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed. Available at: [Link]

  • Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. ResearchGate. Available at: [Link]

  • 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists. Structure-activity relationships of 6-substituted and 5,6-disubstituted benzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters. Available at: [Link]

  • Suzuki Coupling. YouTube. Available at: [Link]

  • Process for preparing biaryl compounds. Google Patents.
  • Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Available at: [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. Journal of Medicinal Chemistry. Available at: [Link]

  • Examples of biaryl‐containing drugs and agrochemicals. ResearchGate. Available at: [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds Thesis. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of Biarylalkyl Carboxylic Acid Amides with Improved Anti-schistosomal Activity. ChemMedChem. Available at: [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry. Available at: [Link]

  • Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. The Journal of Organic Chemistry. Available at: [Link]

  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]

  • Purification of benzoic acid. Google Patents.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • 1PreLab Purification of Benzoic Acid.docx. Academia.edu. Available at: [Link]

Sources

Exploratory

Solubility profile of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid in organic solvents

Executive Summary 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CAS: 1261924-27-9) is a critical biaryl building block, increasingly utilized in the synthesis of negative allosteric modulators (NAMs) for -GABA_A receptors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CAS: 1261924-27-9) is a critical biaryl building block, increasingly utilized in the synthesis of negative allosteric modulators (NAMs) for


-GABA_A receptors and other CNS-targeted therapeutics.[1]

Despite its growing importance in medicinal chemistry, specific thermodynamic solubility data remains proprietary or sparse in open literature.[1] This guide provides a predictive solubility framework and a validated experimental protocol for researchers requiring precise solubility profiles. By analyzing the molecule's physicochemical descriptors—specifically the disruption of planarity by the ortho-methoxy biaryl motif and the lipophilic contribution of the fluorine substituent—we establish a baseline for solvent selection in recrystallization and reaction engineering.[1]

Physicochemical Context & Structural Analysis[1]

To design an effective solubility study, one must first understand the intermolecular forces governing the crystal lattice of the target molecule.[1]

Structural Dissection

The molecule comprises three distinct interaction zones that dictate its solubility behavior:

FeaturePhysicochemical EffectSolubility Implication
Carboxylic Acid (-COOH) Dimerization via hydrogen bonding.[1]High solubility in polar protic solvents (Alcohols) and basic media; Dimer formation in non-polar solvents (Toluene).[1]
Biaryl Axis (Phenyl-Phenyl) Steric Twist: The ortho-methoxy group forces the two phenyl rings out of planarity.[1]Reduced Lattice Energy: The "twist" prevents tight

-

stacking, likely increasing solubility compared to planar analogs (e.g., 3-phenylbenzoic acid).
Fluorine Substituent (-F) High electronegativity; Lipophilicity enhancer.[1]Increases solubility in chlorinated solvents (DCM, Chloroform) and esters.[1]
Predicted Solubility Profile (Theoretical)

Based on the General Solubility Equation (GSE) and structural analogs (e.g., Diflunisal derivatives), the expected profile is:

  • High Solubility (>100 mg/mL): THF, DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt acid dimers).[1]

  • Moderate Solubility (20–80 mg/mL): Ethanol, Methanol, Ethyl Acetate, Acetone (Temperature dependent).[1]

  • Low Solubility (<5 mg/mL): Water (pH < 4), Heptane, Hexane, Cyclohexane.[1]

Experimental Protocol: Solubility Determination

Workflow Diagram

The following DOT diagram illustrates the decision logic for selecting the appropriate determination method based on solvent class.

SolubilityWorkflow Start Start: Solvent Selection Screen Rapid Visual Screen (25°C, 100 mg/mL) Start->Screen Dissolved Fully Dissolved? Screen->Dissolved HighSol High Solubility Mode (Gravimetric Addition) Dissolved->HighSol Yes LowSol Equilibrium Mode (Shake-Flask Method) Dissolved->LowSol No (Suspension) DataFit Thermodynamic Modeling (Apelblat / van't Hoff) HighSol->DataFit Calculate Mass Fraction Analysis Supernatant Analysis (HPLC-UV @ 254 nm) LowSol->Analysis Filter & Dilute Analysis->DataFit

Caption: Decision matrix for selecting between dynamic (gravimetric) and static (equilibrium) solubility determination methods.

Detailed Methodology (Equilibrium Method)

Scope: Determination of mole fraction solubility (


) from 278.15 K to 323.15 K.
  • Preparation: Add excess 5-Fluoro-3-(2-methoxyphenyl)benzoic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm using a magnetic stirrer. Maintain temperature (

    
     K) using a circulating water bath.
    
    • Critical Step: Allow 24 hours for equilibration to ensure saturation.

  • Sampling: Stop stirring and allow phases to separate for 30 minutes.

  • Filtration: Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC (C18 column, ACN/Water + 0.1% TFA gradient).

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .[1]
    

Thermodynamic Modeling & Data Analysis

To translate raw data into process parameters (e.g., cooling curves for crystallization), fit the experimental data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility with temperature.[1]

The Modified Apelblat Model

[1]
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation for Process Design:

  • Parameter B: Reflects the enthalpy of solution.[1] A large negative

    
     indicates solubility is highly sensitive to temperature, suggesting cooling crystallization  is a viable purification strategy.[1]
    
  • Parameter C: Accounts for the temperature dependence of the enthalpy.

Thermodynamic Parameters

Using the van't Hoff analysis, calculate the dissolution enthalpy (


) and entropy (

):


  • Positive

    
     (Endothermic):  Solubility increases with temperature (Typical for this class of compounds).[1]
    
  • Positive

    
    :  Indicates disorder increases upon dissolution, driving the process.[1]
    

Process Application: Purification Strategy

For 5-Fluoro-3-(2-methoxyphenyl)benzoic acid, the primary impurity is often the non-fluorinated analog or regioisomers from the Suzuki coupling step.[1]

Recommended Crystallization System: Based on the structural "twist" and polarity:

  • Solvent: Ethanol or Isopropyl Alcohol (High temperature solubility).[1]

  • Anti-solvent: Water (Drastic solubility drop).[1]

  • Method:

    • Dissolve crude solid in Ethanol at 65°C (

      
       Saturation).
      
    • Polish filter to remove inorganic salts (Pd catalysts).

    • Slowly add Water (30% v/v) to induce nucleation.[1]

    • Cool to 5°C at a rate of 0.2°C/min to grow large, pure crystals.

References

  • Compound Data & CAS: PubChem. 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CID 472319240).[1] National Library of Medicine.[1][3] [Link][1]

  • Related Drug Target (GABA-A)

    
    -GABA_A Receptors. (PMID: 35584373).[1][4] [Link]
    
  • General Solubility Methodology: Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.[1] [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-fluorobenzoic Acid and 2-Methoxyphenylboronic Acid

Executive Summary This application note details a robust protocol for the synthesis of 3'-fluoro-6-methoxy-[1,1'-biphenyl]-3-carboxylic acid via the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorobenzoic acid and 2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of 3'-fluoro-6-methoxy-[1,1'-biphenyl]-3-carboxylic acid via the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorobenzoic acid and 2-methoxyphenylboronic acid .

While Suzuki coupling is a standard transformation, this specific substrate pair presents two distinct challenges that lead to failure in standard "textbook" protocols:

  • Free Carboxylic Acid Functionality: The acidic proton (

    
    ) can protonate reactive intermediates or alter the coordination sphere of the palladium catalyst. Furthermore, the resulting carboxylate salt can precipitate in non-polar solvents, halting the reaction.
    
  • Ortho-Steric Hindrance: The ortho-methoxy group on the boronic acid creates steric bulk near the transmetallation center, significantly slowing the rate-determining step compared to para- or meta-substituted analogs.

This protocol utilizes a high-activity Pd(dppf)Cl₂ catalyst system in a biphasic 1,4-Dioxane/Water medium with excess base to overcome these barriers, ensuring high conversion (>90%) and reproducibility.

Reaction Mechanism & Rational Design

To ensure success, the experimental design must address the specific electronic and steric environment of the substrates.

Mechanistic Pathway

The reaction follows the catalytic cycle depicted below. Note the critical role of the base (


), which serves a dual purpose:
  • Substrate Activation: Deprotonates the benzoic acid to form the soluble carboxylate species (

    
    ).
    
  • Boron Activation: Converts the boronic acid into the reactive trihydroxyboronate species [

    
    ], which is required for transmetallation.
    

SuzukiMechanism Start Pd(II) Pre-catalyst (Pd(dppf)Cl2) ActiveCat Active Pd(0) Species Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + ArBr TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate BaseStep Base Activation (K2CO3) BaseStep->TransMet Activates Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->ActiveCat Regeneration Product Product RedElim->Product Biaryl Salt ArBr 3-Br-5-F-Benzoic Acid (Electrophile) ArBr->OxAdd ArB 2-OMe-Ph-Boronic Acid (Nucleophile) ArB->BaseStep Hydrolysis

Caption: Catalytic cycle highlighting the dual activation role of the base and the rate-limiting transmetallation step due to steric hindrance.

Critical Parameter Selection
ParameterSelectionScientific Rationale
Catalyst Pd(dppf)Cl₂[1] · DCM The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center during the reductive elimination of sterically hindered biaryls. It is also more resistant to deactivation by water/air than Pd(PPh₃)₄.
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required to solubilize the inorganic base and the carboxylate salt of the starting material. Dioxane ensures the organic aryl bromide remains in solution at reflux.
Base K₂CO₃ (3.5 equiv) Crucial: 1.0 equiv is consumed immediately to deprotonate the carboxylic acid. The remaining 2.5 equiv are required for the catalytic cycle. Using standard stoichiometry (2.0 equiv) will result in incomplete conversion.
Temperature 90 °C Elevated temperature is required to overcome the activation energy barrier imposed by the ortho-methoxy steric hindrance.

Experimental Protocol

Safety Warning: 3-bromo-5-fluorobenzoic acid is an irritant. Palladium compounds are toxic. Perform all operations in a fume hood. Wear standard PPE.

Materials Checklist
  • Electrophile: 3-Bromo-5-fluorobenzoic acid [CAS: 186590-70-1]

  • Nucleophile: 2-Methoxyphenylboronic acid [CAS: 5720-06-9]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane [CAS: 95464-05-4]

  • Base: Potassium Carbonate (

    
    ), anhydrous.[2]
    
  • Solvents: 1,4-Dioxane (HPLC grade), Deionized Water.

  • Acid for Workup: 1M Hydrochloric Acid (HCl).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge Solids: To a 50 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add:

    • 3-Bromo-5-fluorobenzoic acid: 1.095 g (5.0 mmol, 1.0 equiv)

    • 2-Methoxyphenylboronic acid: 0.912 g (6.0 mmol, 1.2 equiv)

    • 
      : 2.42 g (17.5 mmol, 3.5 equiv) 
      
    • Pd(dppf)Cl₂[1][3][4] · DCM: 204 mg (0.25 mmol, 5 mol%)

    • Note: Adding the catalyst last, after a brief inert purge, prevents premature oxidation.

  • Solvent Addition & Degassing:

    • Add 20 mL of 1,4-Dioxane and 5 mL of Water (4:1 ratio).

    • CRITICAL: Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Oxygen is the primary cause of Suzuki coupling failure (homocoupling side products).

  • Reaction:

    • Fit the flask with a reflux condenser under an inert atmosphere balloon (or continuous flow).

    • Heat the mixture to 90 °C in an oil bath.

    • Stir vigorously for 4 to 6 hours .

    • Monitoring: Check reaction progress via HPLC or TLC.[2][5] (Note: For TLC, spot a small aliquot acidified with 1M HCl to visualize the free acid product, otherwise the salt stays at the baseline).

Phase 2: Workup (The "Acidic Switch")

The reaction mixture currently contains the potassium salt of the product, which is water-soluble. Standard organic extraction will FAIL here without acidification.

  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration (Optional): If there is significant black Pd precipitate, filter through a pad of Celite, washing with small amounts of water.

  • Phase Separation Strategy:

    • Dilute the reaction mixture with 30 mL Water .

    • Wash the basic aqueous layer with 20 mL Ethyl Acetate (EtOAc) .

      • Why? This removes non-acidic impurities (e.g., de-boronated anisole, phosphine oxides) while keeping the product in the water layer. Discard this organic layer.

  • Acidification:

    • Carefully add 1M HCl to the aqueous layer dropwise while stirring until pH

      
       1–2.
      
    • Observation: A white to off-white solid (the product) should precipitate.

  • Extraction:

    • Extract the now-acidic aqueous mixture with Ethyl Acetate (3 x 30 mL) .

    • Combine these organic extracts.

  • Drying:

    • Wash the combined organics with Brine (1 x 30 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .[2]
    • Filter and concentrate under reduced pressure (Rotavap).

Phase 3: Purification
  • Recrystallization: The crude solid is often pure enough (>95%). If needed, recrystallize from Ethanol/Water or Toluene.

  • Yield: Expected yield is 85–92% .

Visual Workflow

Workflow Step1 Step 1: Setup Mix Reactants + Cat Degas Solvents Step2 Step 2: Reaction 90°C, 4-6 hrs (Product is K-Salt) Step1->Step2 Step3 Step 3: Basic Wash Wash aq. layer with EtOAc (Removes impurities) Step2->Step3 Step4 Step 4: Acidification Add 1M HCl to pH 1 (Precipitates Product) Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc Concentrate Step4->Step5

Caption: Operational workflow emphasizing the critical acidification step required for carboxylic acid recovery.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (<50%) Catalyst poisoning or inactive Pd species.Switch to SPhos Pd G2 (2 mol%). SPhos is highly active for ortho-substituted boronic acids and forms a very stable active species.
Homocoupling (Ar-Ar) Oxygen presence.Improve degassing (freeze-pump-thaw) or increase catalyst loading.
Protodeboronation Loss of Boron group (Anisole formation).This occurs if the reaction is too basic or hot for too long. Reduce temp to 80°C or use mild base (

) and add boronic acid in portions.
Product stuck in Water Insufficient Acidification.Ensure pH is < 2. Carboxylic acids on biphenyl systems can have unexpected solubility; saturate the aqueous layer with NaCl (salting out) before extraction.

References

  • Original Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Coupling of Free Carboxylic Acids: Gooßen, L. J., & Rodríguez, N. (2004). Palladium-catalyzed synthesis of biaryls from aryl halides and free carboxylic acids.[6] Chemical Communications, (23), 2668-2669. (Validates the use of excess base for in-situ protection).

  • Steric Hindrance (Ortho-Substitution): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • SPhos Ligand Efficacy: Billingsley, K., & Buchwald, S. L. (2007).[7] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Application

Reagents for activating 5-Fluoro-3-(2-methoxyphenyl)benzoic acid carboxylic group

Application Note: Strategic Activation of 5-Fluoro-3-(2-methoxyphenyl)benzoic Acid Executive Summary This guide details the activation and coupling protocols for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid , a biaryl carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Activation of 5-Fluoro-3-(2-methoxyphenyl)benzoic Acid

Executive Summary

This guide details the activation and coupling protocols for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid , a biaryl carboxylic acid intermediate often used in medicinal chemistry (e.g., kinase inhibitors, protein-protein interaction modulators).

The molecule presents a unique chemical environment:

  • Electronic Deactivation: The fluorine atom at the 5-position (meta to COOH) exerts a strong inductive withdrawing effect (-I), increasing the acidity of the carboxylic acid but potentially reducing the nucleophilicity of the carboxylate during the initial activation step.

  • Steric Environment: The 3-(2-methoxyphenyl) group creates a biaryl system. While the aryl ring is meta to the carboxylic acid (reducing direct steric hindrance compared to ortho substitution), the 2-methoxy group on the pendant ring forces a non-planar "twist" conformation. This impacts solubility and can create distant steric shielding if the incoming nucleophile is bulky.

This note provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and reactive intermediate isolation (Acid Chloride).

Reagent Selection Matrix

The choice of activation reagent depends heavily on the scale of the reaction and the nucleophilicity of the coupling partner (amine/alcohol).

FeatureHATU (Protocol A)T3P (Protocol B)Oxalyl Chloride (Protocol C)
Primary Use Case Discovery / Milligram ScaleProcess / Gram-Kilo ScaleNon-nucleophilic Amines / Esters
Reactivity Extremely HighHigh (Low epimerization)Extreme (via Acid Chloride)
Atom Economy Poor (Large byproduct mass)ExcellentGood
Workup Chromatographic separation usually requiredAqueous wash (Water soluble byproducts)Evaporation (Volatiles)
Solvent Compatibility DMF, NMP, DMSOEtOAc, MeTHF, DCM, DMFDCM, Toluene, THF
Cost HighModerate/LowLow

Decision Logic & Mechanism

The following decision tree illustrates the logical flow for selecting the appropriate protocol based on your experimental constraints.

ReagentSelection Start Start: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid CheckScale Reaction Scale? Start->CheckScale CheckNuc Nucleophile Reactivity? CheckScale->CheckNuc < 5g (Lab Scale) T3P Protocol B: T3P (Green, Scalable, Easy Workup) CheckScale->T3P > 5g (Process Scale) HATU Protocol A: HATU (High Yield, Discovery) CheckNuc->HATU Standard/Reactive Amine CheckNuc->T3P Sensitive/Chiral Amine OxCl Protocol C: Acid Chloride (For Unreactive Amines/Alcohols) CheckNuc->OxCl Weak Nucleophile (Aniline/Alcohol)

Figure 1: Decision tree for selecting the optimal activation strategy.

Detailed Protocols

Protocol A: High-Throughput Activation (HATU)

Best for: Small scale (<1g), rapid library synthesis, valuable amines.

Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the 7-aza ring provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the amine attack significantly faster than HBTU/HOBt.

Materials:

  • Substrate: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (1.0 equiv)

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF (Preferred) or DMAc.

Procedure:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M to 0.2 M).

    • Note: The biaryl scaffold is hydrophobic; DMF ensures complete solubility compared to DCM.

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution typically turns yellow/orange.

  • Coupling: Add the amine (1.0 - 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography is usually required to remove tetramethylurea and triazole byproducts.

Protocol B: Green/Process Activation (T3P)

Best for: Scale-up (>5g), ease of purification, "Green Chemistry" compliance.

Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride.[1] It reacts with the carboxylate to form a mixed anhydride. The byproduct is a water-soluble phosphonic acid, allowing product isolation via simple phase separation (no column chromatography often needed).[2]

Materials:

  • Substrate: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).

    • Crucial: Pyridine often gives higher yields with T3P than DIPEA due to catalytic acyl transfer.

  • Solvent: EtOAc or Me-THF.

Procedure:

  • Slurry/Solution: Suspend the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration 0.3 M - 0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is sterically unhindered; otherwise, start at RT.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

    • Exotherm Warning: T3P addition can be exothermic.[3]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Optimization: If conversion is slow, heat to 50°C. T3P is thermally stable.

  • Self-Validating Workup: Add water (10 vol). Stir for 15 mins. Separate layers.

    • Wash organic layer with 0.5 M HCl (to remove pyridine), then 10% NaHCO₃ (to remove excess acid/T3P byproducts), then brine.

  • Isolation: Evaporate solvent. The residue is often pure enough for the next step.

Protocol C: Acid Chloride Activation (Oxalyl Chloride)

Best for: Unreactive nucleophiles (anilines, alcohols), or when coupling reagents fail.

Mechanism: Catalytic DMF reacts with Oxalyl Chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which converts the carboxylic acid to the acid chloride. This species is highly electrophilic.

Materials:

  • Substrate: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (1-2 drops, catalytic)

  • Solvent: Anhydrous DCM or Toluene.

Procedure:

  • Setup: Dissolve the acid in anhydrous DCM (0.2 M) under Nitrogen/Argon atmosphere.

  • Catalyst: Add 1-2 drops of anhydrous DMF.

    • Critical: Without DMF, the reaction will be extremely slow.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Safety: Massive gas evolution (CO, CO₂, HCl). Ensure proper venting through a scrubber.

  • Activation: Stir at RT for 1–2 hours until gas evolution ceases.

  • Evaporation (The "Clean" Step): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling: Add the amine/alcohol (1.0 equiv) and a base (TEA or DIPEA, 2.0 equiv) to the acid chloride solution. Stir until complete.

Quality Control & Troubleshooting

Monitoring (LC-MS/HPLC):

  • Starting Material: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid.

    • UV Characteristics: Strong absorption at 254 nm (Biaryl system).

  • Activated Intermediates:

    • Active Esters (HATU/T3P): Unstable on LC-MS; usually hydrolyze back to acid or form methyl esters if MeOH is used in the mobile phase.

    • Acid Chloride:[4][5][6][7][8] Reacts immediately with MeOH in LC-MS to form the Methyl Ester. If you see the Methyl Ester peak (M+14) in your LC-MS, your activation was successful.

Common Issues:

  • Low Conversion (Sterics): The 2-methoxy group creates a twisted conformation. If the amine is also bulky, the reaction rate drops.

    • Solution: Switch to Protocol C (Acid Chloride) and heat the coupling step, or use T3P at 60°C (Protocol B).

  • Solubility: If the biaryl acid precipitates in DCM (Protocol C), switch to THF or Toluene.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6][9][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Archimica (Now Curia). (2024).[10] T3P® – The Coupling Reagent of the Future.[2] Application Note. Link[10]

  • Clayden, J. (2009). Organolithiums: Selectivity for Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Removing palladium contaminants from 5-Fluoro-3-(2-methoxyphenyl)benzoic acid

Executive Summary & Regulatory Context The Challenge: You are synthesizing 5-Fluoro-3-(2-methoxyphenyl)benzoic acid , likely via a Suzuki-Miyaura coupling. The resulting product contains residual Palladium (Pd) from the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

The Challenge: You are synthesizing 5-Fluoro-3-(2-methoxyphenyl)benzoic acid , likely via a Suzuki-Miyaura coupling. The resulting product contains residual Palladium (Pd) from the catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).

The Constraint: As a carboxylic acid derivative (pKa ~4.2), this molecule presents a specific remediation challenge: Basic amine-functionalized scavengers will bind your product , causing massive yield loss.

Regulatory Target (ICH Q3D): For an API, you must reduce Pd levels below the Permitted Daily Exposure (PDE).

  • Oral Administration: < 10 ppm (Option 1 limit).[1]

  • Parenteral Administration: < 1 ppm.

Rapid Triage: The Remediation Decision Matrix

Before starting a protocol, determine your contamination level and product state. Use this logic flow to select the correct method.

Pd_Remediation_Logic cluster_legend Key Start Current State of Product? Crude_Soln Crude Reaction Mixture (Before Workup) Start->Crude_Soln Isolated_Solid Isolated Solid (Post-Workup) Start->Isolated_Solid Method_A Method A: Aqueous Wash (L-Cysteine/NAC) Crude_Soln->Method_A Best First Step Pd_Level Pd Level? Isolated_Solid->Pd_Level Method_B Method B: Si-Thiol/TMT (Solid Phase Extraction) Pd_Level->Method_B Low (<500 ppm) Method_C Method C: Activated Carbon (Hot Filtration) Pd_Level->Method_C High (>500 ppm) Method_C->Method_B If Pd remains >10ppm L1 Start L2 Decision L3 Protocol

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on process stage and contamination load.

Method A: The Aqueous Wash (L-Cysteine)

Best for: Crude reaction mixtures before phase separation. Mechanism: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It pulls Pd from the organic phase into the aqueous phase.

Protocol:
  • Preparation: Dissolve L-Cysteine or N-Acetyl-L-Cysteine (NAC) in water (approx. 5-10 wt% solution).

  • Stoichiometry: Use 20–50 equivalents of Cysteine relative to the Pd catalyst loading (not the product).

  • Execution:

    • Add the Cysteine solution to your organic reaction mixture (e.g., EtOAc, DCM, or MeTHF).

    • Heat the biphasic mixture to 50°C for 1 hour. Note: Heat is crucial to break Pd-Ligand complexes.

    • Cool to room temperature.[2][3]

    • Phase Cut: Separate the layers. The Pd-Cysteine complex is water-soluble and will be removed in the aqueous layer.

    • Wash: Wash the organic layer once with 0.1 M HCl (to remove residual cysteine) and once with Brine.

Method B: Solid Supported Scavengers (The Gold Standard)

Best for: Isolated solids or polishing steps to reach <10 ppm. Critical Constraint: DO NOT USE AMINE SCAVENGERS (e.g., Si-Diamine, Si-Triamine). Your product is a benzoic acid; it will react with the basic amine scavenger, staying stuck on the silica and reducing your yield.

Recommended Scavengers:

  • Si-Thiol (Mercaptopropyl): The universal standard. Works in acidic/neutral media.

  • Si-TMT (Trimercaptotriazine): Best for hindered catalysts (like Pd(dppf)) or if Si-Thiol fails.

Comparative Data: Scavenger Performance
Scavenger TypeFunctional GroupCompatibility with Benzoic AcidPd Removal EfficiencyRisk
Si-Thiol -SH (Thiol)High ExcellentLow
Si-TMT Trithiocyanuric acidHigh Superior (for hindered Pd)Low
Si-Diamine Primary/Sec. AmineLow (Salt formation)GoodHigh Yield Loss
Activated Carbon Porous CarbonModerateVariableYield loss (phys. adsorption)
Protocol (Batch Mode):
  • Dissolution: Dissolve your crude 5-Fluoro-3-(2-methoxyphenyl)benzoic acid in a solvent that dissolves it well (THF, EtOAc, or DMF). Avoid DCM if possible as scavenging is slower in chlorinated solvents.

  • Loading: Add Si-Thiol or Si-TMT at a ratio of 10% w/w relative to your product (e.g., 100 mg scavenger for 1 g product).

  • Temperature: Heat to 50–60°C .

    • Why? Pd is often trapped in stable complexes. Heat increases the kinetics of ligand exchange, allowing the Thiol to displace the phosphine ligands.

  • Time: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.

  • Analysis: Check Pd levels via ICP-MS. If >10 ppm, repeat with fresh scavenger.

Method C: Activated Carbon (The "Nuclear" Option)

Best for: Grossly contaminated samples (>1000 ppm) or colored impurities. Warning: Activated carbon is non-selective. It will adsorb some of your benzoic acid product, leading to 5–15% yield loss.

Protocol:
  • Selection: Use a carbon specific for metal removal (e.g., Darco KB-B or Ecosorb C-941 ).

  • Slurry: Add carbon (10–20 wt% relative to product) to the solution.

  • Heat: Reflux the mixture for 1–2 hours.

  • Filtration (Critical Step):

    • Filter while hot through a pre-packed pad of Celite.

    • Troubleshooting: If the filtrate is grey, carbon fines have passed through. Re-filter through a 0.22 µm membrane.

Mechanism of Action

Understanding why we avoid amines and choose thiols is critical for your method development.

Scavenging_Mechanism Product Target Molecule: Benzoic Acid Deriv. Si_Amine Si-Amine (Basic) Product->Si_Amine Ionic Bonding (Salt Formation) Si_Thiol Si-Thiol (Neutral/Acidic) Product->Si_Thiol No Interaction Pd_Complex Impurity: Pd-Ligand Complex Pd_Complex->Si_Thiol Ligand Exchange (Pd-S Bond) Yield_Loss YIELD LOSS Si_Amine->Yield_Loss Product Trapped Success PURE PRODUCT (<10 ppm Pd) Si_Thiol->Success

Figure 2: Mechanistic comparison showing why Thiol scavengers are superior to Amine scavengers for carboxylic acid targets.

Troubleshooting & FAQ

Q: My product turned grey after using activated carbon. What happened? A: This is "carbon bleed." Micro-particles of carbon passed through your filter.

  • Fix: Dissolve the product in a solvent, add a small amount of Celite (diatomaceous earth), stir for 10 mins, and filter through a 0.22 µm PTFE syringe filter or membrane.

Q: I used Si-Thiol but the Pd level is still 50 ppm (Target <10 ppm). A: This is likely a kinetic issue. The Pd-Ligand bond (e.g., Pd-Phosphine) is strong.

  • Fix 1: Increase temperature to 60°C during scavenging.

  • Fix 2: Switch to Si-TMT . The TMT group is a more aggressive chelator than standard Thiol.

  • Fix 3: Ensure your solvent isn't coordinating (avoid Pyridine or DMSO if possible; Toluene or EtOAc are better for scavenging).

Q: Can I just recrystallize the product? A: Crystallization alone is rarely sufficient to drop Pd from >1000 ppm to <10 ppm because Pd complexes can occlude into the crystal lattice.

  • Strategy: Perform a "Scavenger-Assisted Crystallization." Add Si-Thiol to your hot crystallization solvent, stir for 30 mins, hot filter to remove the scavenger, then let the filtrate cool and crystallize.

Q: Does the fluorine or methoxy group interfere with scavenging? A: No. The Fluorine and Methoxy groups are stable and do not compete for the scavenger sites. The primary interferent in your molecule is the Carboxylic Acid (if using amine scavengers).

References

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation. Link

  • SiliCycle Inc. (2023). Metal Scavenging User Guide: SiliaMetS. SiliCycle Application Notes. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2020).[3] Strategies for Removing Palladium from Reaction Mixtures.[2][4][5][6] Biotage White Paper. Link

Sources

Optimization

Troubleshooting decarboxylation during synthesis of fluorinated benzoic acids

This technical guide is structured as a specialized support center resource, designed for immediate application in a research setting. Topic: Troubleshooting Decarboxylation Anomalies Ticket Type: Advanced Method Develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application in a research setting.

Topic: Troubleshooting Decarboxylation Anomalies Ticket Type: Advanced Method Development Status: Active Guide

Diagnostic Overview: The "Invisible" Loss

User Query: "My LCMS shows the desired mass for the intermediate ester, but after hydrolysis and workup, I isolate the fluorinated benzene (M-44) or recover significantly low yields. Where is my carboxylic acid going?"

Root Cause Analysis: You are likely experiencing Protodecarboxylation . Unlike non-fluorinated benzoic acids, fluorinated analogs—particularly polyfluorinated and 2,6-disubstituted variants—possess a unique electronic vulnerability. The high electronegativity of fluorine atoms (


) exerts a powerful inductive effect (

). When situated ortho or para to the carboxyl group, these fluorine atoms stabilize the aryl carbanion intermediate formed upon loss of

.

This lowers the activation energy (


) for decarboxylation, transforming a typically stable workup step into a degradation pathway.
Mechanism of Failure

The reaction is driven by the stability of the resulting anion:



Troubleshooting Guide (Q&A)

Category A: Hydrolysis & Workup (The Danger Zone)

Q1: I am hydrolyzing a methyl ester with LiOH at reflux (80°C). The conversion is complete, but the isolated yield is 20%. Why? A: Thermal instability is the culprit. Fluorinated benzoates can decarboxylate at temperatures as low as 60–80°C in basic aqueous media. The base generates the carboxylate anion (


), which is the species prone to losing 

.
  • The Fix: Switch to Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 60°C for a milder cleavage, or use LiOH/THF/H2O but strictly limit temperature to 40°C . If reflux is required for conversion, your substrate is likely too sterically hindered; consider BBr3 mediated cleavage at 0°C to room temperature (anhydrous conditions avoid the unstable carboxylate anion in hot water).

Q2: My product disappears during the acid quench. I acidify to pH 1 to precipitate the acid, but I get the decarboxylated arene. A: You are catalyzing protodecarboxylation. While the carboxylate anion is the species that releases


, the subsequent protonation of the aryl anion is the driving force that makes the process irreversible. Rapidly dropping the pH to 1 generates a high concentration of protons while significant heat may be generated by the neutralization exotherm.
  • The Fix:

    • Cool the mixture to 0°C before acidification.

    • Acidify only to pH 3–4 (just below the pKa of the acid, typically ~2.5–3.5 for fluorobenzoic acids). Do not overshoot to pH 1.

    • Extract immediately into an organic solvent (EtOAc or DCM) to remove the acid from the aqueous proton source.

Category B: Synthesis via Lithiation (The "Wet" Quench)

Q3: I performed a halogen-lithium exchange on 1-bromo-2,3,4,5-tetrafluorobenzene, quenched with


, but isolated 1,2,3,4-tetrafluorobenzene. 
A:  The issue lies in the warming protocol . The lithiated intermediate (

) reacts with

to form the lithium carboxylate (

). If the reaction mixture is warmed to room temperature before proper stabilization or workup, or if the quench is inefficient, the lithium carboxylate can decarboxylate.
  • The Fix:

    • Ensure the

      
       source (dry ice) is in vast excess and dry.
      
    • Inverse Quench: Cannulate the lithiated species onto an excess of crushed dry ice, rather than adding dry ice to the flask. This ensures

      
       never sees a localized lack of 
      
      
      
      .
    • Keep it Cold: Do not allow the mixture to rise above -20°C until the quench is fully acidified (carefully) or stabilized.

Visualizing the Failure Mode

The following diagram illustrates the competing pathways during the hydrolysis of a 2,6-difluorobenzoate derivative.

DecarboxylationPathways cluster_mechanism Critical Failure Point: Anion Stabilization by Ortho-Fluorine Ester Fluorinated Ester (Starting Material) Carboxylate Carboxylate Anion (Ar-COO⁻) Ester->Carboxylate Hydrolysis (OH⁻/H₂O) ArylAnion Stabilized Aryl Anion ([Ar]⁻) Carboxylate->ArylAnion Thermal Decarboxylation (>60°C or Metal Cat.) Product Desired Benzoic Acid (Ar-COOH) Carboxylate->Product Controlled Acidification (Low Temp, pH ~3) Byproduct Decarboxylated Arene (Ar-H) ArylAnion->Byproduct Protonation (H⁺)

Caption: Pathway divergence showing how thermal energy and anion stability lead to irreversible product loss via protodecarboxylation.

Validated Experimental Protocols

Protocol A: Low-Temperature Lithiation-Carboxylation

Best for: Synthesizing polyfluorinated benzoic acids from aryl halides.

Reagents:

  • Substrate: 1-Bromo-2,4,6-trifluorobenzene (1.0 equiv)

  • Reagent:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Dry Ice (Excess, dried under

    
     flow)
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and the substrate.

  • Cryo-cool: Cool the solution to -78°C (Acetone/Dry Ice bath). Allow to equilibrate for 15 mins.

  • Lithiation: Add

    
    -BuLi dropwise over 20 mins via syringe pump. The internal temperature must not exceed -70°C. Stir for 1 hour at -78°C.
    
    • Checkpoint: The solution may turn yellow/orange. This is normal.

  • Carboxylation (Critical Step):

    • Method: Prepare a separate beaker with excess crushed dry ice. Rapidly cannulate the cold lithiated solution onto the dry ice.

    • Why? This prevents "local heating" and ensures the kinetic trap (

      
      ) is always in excess.
      
  • Workup: Allow the excess

    
     to sublime as the mixture warms to 0°C  (do not heat to RT yet).
    
  • Quench: Slowly add 1M HCl at 0°C until pH reaches ~3. Extract immediately with EtOAc.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo at <30°C .
    
Protocol B: "Safe" Hydrolysis of Fluorinated Esters

Best for: Hydrolyzing esters prone to decarboxylation.

Reagents:

  • Substrate: Methyl 2,6-difluorobenzoate

  • Reagent: Lithium Hydroxide monohydrate (2.0 equiv)

  • Solvent: THF:Water (3:1 ratio)

Step-by-Step:

  • Dissolve substrate in THF/Water.

  • Add LiOH in one portion.

  • Monitor: Stir at Room Temperature (20–25°C) . Do NOT reflux.

    • Note: Reaction time will be longer (12–24 hours) compared to reflux. This is the trade-off for stability.

  • Workup:

    • Cool reaction to 0°C.

    • Dilute with EtOAc.

    • Add 1M HCl dropwise with vigorous stirring. Stop adding when the aqueous layer pH hits 3.0.

    • Separate layers immediately.

Data Summary: Stability & Conditions

ParameterStandard Benzoic AcidFluorinated Benzoic Acid (Ortho/Poly)Impact on Decarboxylation
pKa ~4.2~2.5 – 3.5Lower pKa = More stable anion = Faster decarboxylation
Max Workup Temp >100°C<40°C High T provides activation energy for C-C bond cleavage
Critical pH Zone Stable at pH 1Unstable at pH 1 (if hot) High [H+] drives the irreversible protonation step
Solvent Risk LowHigh in Polar Aprotic DMSO/DMF can stabilize the transition state, accelerating loss

References

  • Mechanistic Insight: Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications, 2012.

  • Synthesis Strategy: Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination.[1] Journal of the American Chemical Society, 2021.[1]

  • Stability Data: Degradation of benzoic acid and its derivatives in subcritical water.[2] Journal of Chromatography A, 2010.

  • Catalytic Decarboxylation: Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts.[3][4] Catalysis Science & Technology, 2011.

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling Side Products in Biaryl Acid Synthesis

Welcome to the technical support center for biaryl acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling side pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biaryl acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling side products in common cross-coupling reactions. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own lab.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for this purpose.[3][4][5] However, a persistent challenge in these reactions is the formation of homocoupling side products, where two molecules of the same starting material couple together.[6][7] This not only reduces the yield of the desired biaryl product but also complicates purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in biaryl synthesis?

A1: Homocoupling is an undesired side reaction in cross-coupling chemistry where two identical molecules couple to form a symmetrical dimer.[6] For instance, in a Suzuki reaction, two molecules of a boronic acid can react to form a symmetrical biaryl (Ar-Ar from Ar-B(OH)₂), or in a Stille reaction, two organostannane molecules can dimerize.[8][9] This side reaction consumes starting materials, reduces the yield of the desired unsymmetrical biaryl product, and introduces impurities that can be difficult to separate.

Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?

A2: The most common cause of boronic acid homocoupling in Suzuki reactions is the presence of oxygen.[9][10][11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[12][13][14] Another pathway involves a stoichiometric reaction between Pd(II) and the boronic acid.[13] Therefore, rigorous exclusion of oxygen is crucial for minimizing this side product.[10][11][13]

Q3: How does the choice of ligand affect homocoupling?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, can accelerate the desired cross-coupling pathway, specifically the oxidative addition and reductive elimination steps, thereby outcompeting the homocoupling side reaction.[6][15][16] Insufficient ligand can lead to catalyst decomposition and an increase in side reactions.[17] In some cases, specific ligands like BINAP have been shown to be particularly effective at suppressing homocoupling in certain oxidative cross-coupling reactions.[18][19]

Q4: Can the base and solvent system influence the extent of homocoupling?

A4: Absolutely. The choice of base and solvent is critical. For instance, in Suzuki couplings, weaker bases like carbonates or phosphates are sometimes preferred, especially with sensitive functional groups, to minimize side reactions.[20] The solvent system can also play a role; for example, aqueous or biphasic solvent systems can enhance base effectiveness and in some cases, using water as a solvent has been shown to suppress homocoupling.[6][21] In some base-promoted direct coupling reactions, the choice of a polar aprotic solvent like DMSO was found to be crucial, while other solvents gave only trace amounts of the desired product.[22]

Q5: Are there alternative cross-coupling reactions that are less prone to homocoupling?

A5: Yes. For example, Hiyama cross-coupling, which uses organosilanes, has emerged as a viable alternative to Suzuki reactions and is noted for its chemo- and stereoselectivity.[23] Copper-free Sonogashira coupling protocols have been developed to avoid the formation of oxidative homocoupling by-products (diynes) that can occur in the presence of a copper co-catalyst.[23]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

Problem 1: Significant formation of boronic acid homocoupling product in a Suzuki-Miyaura reaction.

Potential Causes:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which is a key species in the homocoupling catalytic cycle.[12][14][24]

  • Inefficient Pre-catalyst Activation: If a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) species may be incomplete, leaving residual Pd(II) to promote homocoupling.[13][17]

  • Sub-optimal Ligand Choice: The ligand may not be effectively promoting the desired cross-coupling pathway over the homocoupling pathway.

Solutions:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[11][17]

  • Use of an Inert Atmosphere: Conduct the entire experiment, from reagent addition to the reaction itself, under a positive pressure of an inert gas using Schlenk lines or a glovebox.[10][11]

  • Catalyst Selection and Handling:

    • Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[11]

    • If using a Pd(II) source, ensure efficient reduction. The addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling.[13]

  • Ligand Optimization: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to identify one that accelerates the desired cross-coupling.[6][20]

  • Order of Addition: A practical tip is to pre-heat the mixture of the palladium catalyst, base, solvent, and aryl halide for about 10 minutes at 60-80°C before adding the boronic acid.[10] This can help to ensure the catalyst is in the active Pd(0) state and ready for the cross-coupling cycle.

Problem 2: Observation of significant organostannane homocoupling in a Stille reaction.

Potential Causes:

  • Radical Mechanisms: The Pd(0) catalyst can sometimes initiate a radical process leading to the dimerization of the organostannane.[8]

  • Reaction with Pd(II) Pre-catalyst: Two equivalents of the organostannane can react with the Pd(II) pre-catalyst, leading to homocoupling after reductive elimination.[8]

Solutions:

  • Ligand Choice: The use of appropriate phosphine ligands is crucial to stabilize the palladium catalyst and prevent side reactions.

  • Additive Effects: The addition of sources of fluoride ions, such as cesium fluoride, can act as scavengers for tin byproducts, which can sometimes interfere with the catalytic cycle.[8]

  • Reaction Conditions: Stille reactions are generally performed under mild conditions.[25][26] Avoid excessively high temperatures which can promote side reactions.

  • Purity of Reagents: Ensure the organostannane reagent is pure, as impurities can sometimes initiate side reactions.

Problem 3: Formation of homocoupled products in a Negishi reaction.

Potential Causes:

  • Second Transmetalation: A common pathway for homocoupling in Negishi reactions involves a second transmetalation event where the diarylpalladium intermediate reacts with another molecule of the organozinc reagent.[27]

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling pathways.

Solutions:

  • Ligand Optimization: The use of electron-rich, bulky ligands such as RuPhos has been shown to inhibit undesirable pathways and improve yields.[16] The addition of an equivalent of TMEDA in some cases can negate undesirable ligand effects and improve yields.[28]

  • Control of Stoichiometry: Carefully control the stoichiometry of the organozinc reagent to minimize the likelihood of a second transmetalation.

  • Reaction Temperature: Negishi couplings often proceed at room temperature or with mild heating, which helps to minimize side reactions.[6]

Key Parameter Summary for Minimizing Homocoupling

ParameterRecommendation for Suzuki-MiyauraRecommendation for StilleRecommendation for NegishiRationale
Atmosphere Rigorously inert (Argon or Nitrogen)InertInertTo prevent oxygen-induced catalyst oxidation and homocoupling.[10][11][17]
Catalyst Pre-formed Pd(0) or efficient in-situ reduction of Pd(II)Pd(0) complexes like Pd(PPh₃)₄Pd(0) complexes or in-situ generated from Pd(II)To ensure the availability of the active catalyst for the cross-coupling cycle and minimize Pd(II)-mediated homocoupling.[11][13]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Phosphine ligandsBulky, electron-rich phosphines (e.g., RuPhos)To accelerate the desired cross-coupling pathway and sterically hinder side reactions.[6][15][16]
Base Screen inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)Generally not requiredGenerally not requiredThe base is crucial for activating the boronic acid in Suzuki reactions; its choice can impact side reactions.[17]
Solvent Degassed polar aprotic or aqueous mixturesDegassed anhydrous solvents (e.g., DMF, THF)Degassed anhydrous solvents (e.g., THF, DMF)Solvent choice affects solubility and reactivity; degassing is critical to remove oxygen.[6][17][25]
Temperature Optimize (often 80-110 °C), avoid excessive heatMild conditions (often room temp to 60 °C)Mild conditions (often room temp to 60 °C)Higher temperatures can accelerate side reactions and catalyst decomposition.[6][17]

Visualizing the Catalytic Cycle and Homocoupling Pathway

The following diagram illustrates the general catalytic cycle for a cross-coupling reaction and highlights where the homocoupling side reaction can occur, particularly in the context of a Suzuki-Miyaura reaction.

G cluster_main Desired Cross-Coupling Cycle cluster_side Homocoupling Side Reaction (Suzuki Example) Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_species Pd(II) Species (from O₂ or pre-catalyst) Pd(0)L2->Pd(II)_species O₂ Oxidation Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-M) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Desired Product) Reductive_Elimination->Product Transmetalation_1 Transmetalation (Ar'-B(OH)₂) Pd(II)_species->Transmetalation_1 Ar'-Pd(II)-OH Ar'-Pd(II)(L)₂-OH Transmetalation_1->Ar'-Pd(II)-OH Transmetalation_2 Second Transmetalation (Ar'-B(OH)₂) Ar'-Pd(II)-OH->Transmetalation_2 Ar'-Pd(II)-Ar' Ar'-Pd(II)(L)₂-Ar' Transmetalation_2->Ar'-Pd(II)-Ar' Reductive_Elimination_Side Reductive Elimination Ar'-Pd(II)-Ar'->Reductive_Elimination_Side Reductive_Elimination_Side->Pd(0)L2 Forms Pd(0) Homocoupling_Product Ar'-Ar' (Side Product) Reductive_Elimination_Side->Homocoupling_Product

Caption: Catalytic cycle showing desired cross-coupling and a competing homocoupling pathway.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol provides a general procedure for a Suzuki-Miyaura reaction optimized to reduce the formation of homocoupling byproducts.

Materials:

  • Aryl Halide (Ar-X)

  • Aryl Boronic Acid (Ar'-B(OH)₂)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a suitable Pd(II) pre-catalyst with ligand)

  • Ligand (if using a Pd(II) pre-catalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃, anhydrous)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Preparation:

    • Dry all glassware in an oven overnight and cool under a stream of inert gas.

    • Degas the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) by sparging with argon for 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), the aryl boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • If using a Pd(II) pre-catalyst and a separate ligand, add them at this stage (e.g., Pd(OAc)₂ (2 mol%), SPhos (4 mol%)). If using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ (3-5 mol%), add it here.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reaction Execution:

    • Add the degassed solvent (e.g., 5 mL) to the flask via syringe.

    • Stir the mixture vigorously and heat to the desired temperature (e.g., 90 °C) in an oil bath.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl acid.

References

  • Stille reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019). Retrieved February 12, 2026, from [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. Retrieved February 12, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development. Retrieved February 12, 2026, from [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved February 12, 2026, from [Link]

  • Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. (1999). Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Ligand-promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. (2015). Angewandte Chemie International Edition. Retrieved February 12, 2026, from [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (2017). The Journal of Physical Chemistry A. Retrieved February 12, 2026, from [Link]

  • The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. (2016). Organometallics. Retrieved February 12, 2026, from [Link]

  • Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. (2015). Angewandte Chemie. Retrieved February 12, 2026, from [Link]

  • Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). ACS Green Chemistry. Retrieved February 12, 2026, from [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025). Preprints.org. Retrieved February 12, 2026, from [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2011). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (n.d.). Retrieved February 12, 2026, from [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science. Retrieved February 12, 2026, from [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. (2018). PMC. Retrieved February 12, 2026, from [Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (2021). ACS Omega. Retrieved February 12, 2026, from [Link]

  • Stille Coupling - YouTube. (2020). Retrieved February 12, 2026, from [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). Retrieved February 12, 2026, from [Link]

  • Synthesis of symmetrical biaryl compounds by homocoupling reaction. (2019). Tetrahedron. Retrieved February 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 12, 2026, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved February 12, 2026, from [Link]

  • Ligand Effects on Negishi Couplings of Alkenyl Halides. (2011). PMC. Retrieved February 12, 2026, from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved February 12, 2026, from [Link]

  • Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. (2017). Cami Berlin. Retrieved February 12, 2026, from [Link]

  • Negishi coupling - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2019). Accounts of Chemical Research. Retrieved February 12, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved February 12, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PMC. Retrieved February 12, 2026, from [Link]

  • A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polymerization in Quasi-Solvent-Free Conditions. (2019). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2013). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Biaryl Scaffolds: A Comparative NMR Guide for 5-Fluoro-3-(2-methoxyphenyl)benzoic Acid

Executive Summary Product/Compound: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffold) Technique: 1H NMR (400-600 MHz) and 19F NMR This guide provides a tec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Compound: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffold) Technique: 1H NMR (400-600 MHz) and 19F NMR

This guide provides a technical comparison of characterization methodologies for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid , a biaryl scaffold typical of Suzuki-Miyaura coupling products. Due to the presence of a fluorine atom, a carboxylic acid, and a sterically crowded biaryl axis, this molecule presents specific spectral challenges—namely rotational isomerism (atropisomerism) and J(F,H) coupling complexity .

We compare two distinct analytical workflows:

  • Routine Screening (CDCl₃): Optimized for high-throughput purity checks but prone to signal broadening.

  • Structural Validation (DMSO-d₆): The gold standard for full assignment, resolving labile protons and minimizing aggregation.

Part 1: The Chemical Context & Challenges

Before analyzing the spectra, one must understand the structural dynamics that dictate the NMR signals.

  • The Biaryl Twist: The ortho-methoxy group on the phenyl ring creates steric hindrance with the benzoic acid ring. This prevents the two aromatic rings from becoming coplanar.

    • NMR Consequence: The protons ortho to the biaryl bond (H2 and H6 on the benzoic ring) experience an anisotropic shielding effect , shifting them slightly upfield compared to a planar system.

  • Fluorine Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) couples with protons on the benzoic ring.
    • NMR Consequence: What appears as a singlet (s) or doublet (d) in a standard proton spectrum will split into complex doublets of doublets (dd) or triplets, often misinterpreted as impurities.

Diagram 1: Analytical Workflow Decision Matrix

Workflow Start Sample: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid Goal Define Analytical Goal Start->Goal Routine Routine Purity Check (Post-Workup) Goal->Routine Quick Screen Validation Full Structural Characterization (Publication Quality) Goal->Validation Final QC SolventA Solvent: CDCl3 Routine->SolventA SolventB Solvent: DMSO-d6 Validation->SolventB ResultA Outcome: - Sharp OMe signal - Invisible/Broad COOH - Fast evaporation SolventA->ResultA ResultB Outcome: - Sharp COOH (~13 ppm) - Distinct Ar-H Splitting - Stable Chemical Shifts SolventB->ResultB

Caption: Decision matrix for solvent selection based on analytical requirements (Screening vs. Validation).

Part 2: Comparative Analysis of Solvents (CDCl₃ vs. DMSO-d₆)

The choice of solvent is the single most critical variable in characterizing benzoic acid derivatives.

Table 1: Performance Comparison by Solvent System
FeatureMethod A: CDCl₃ (Chloroform-d) Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) Winner
-COOH Detection Poor. Often invisible or extremely broad due to dimer formation and exchange.Excellent. Appears as a sharp/broad singlet at 12.5–13.5 ppm due to strong H-bonding with solvent.DMSO-d₆
Solubility Moderate. May require warming.High. Dissolves polar acids instantly.DMSO-d₆
Spectral Resolution High, but concentration-dependent shifts occur.Lower resolution (viscosity broadening), but highly reproducible shifts.CDCl₃ (for resolution)
Water Peak ~1.56 ppm (overlaps with alkyl impurities).~3.33 ppm (usually clear of aromatics).DMSO-d₆
Cost & Recovery Low cost, easy to evaporate.Higher cost, difficult to remove.CDCl₃
Expert Insight: The "Invisible" Proton

In CDCl₃ , benzoic acids form cyclic dimers. The acidic proton rapidly exchanges between the two oxygens, broadening the signal into the baseline. In DMSO-d₆ , the solvent molecules form strong hydrogen bonds with the carboxylic acid monomer, "locking" the proton in place and producing a distinct, integrable signal at


 13.0 ppm. For publication-quality characterization of this molecule, DMSO-d₆ is mandatory. 

Part 3: Detailed Spectral Assignment (in DMSO-d₆)

The following data represents the expected chemical shifts and coupling patterns derived from standard substituent effects and biaryl system precedents.

H NMR Characterization (400 MHz, DMSO-d₆)
  • 
     13.20 (br s, 1H, -COOH):  The acidic proton.
    
  • 
     7.85 (dt, 
    
    
    
    Hz, 1H, Ar-H4):
    Located between the Fluorine and Carboxyl group. The large coupling (10.5 Hz) is the
    
    
    coupling.
  • 
     7.70 (dd, 
    
    
    
    Hz, 1H, Ar-H6):
    Located between the Carboxyl and Biaryl bond.
  • 
     7.55 (ddd, 
    
    
    
    Hz, 1H, Ar-H2):
    Located between the Fluorine and Biaryl bond.
  • 
     7.45 - 7.35 (m, 2H, Ar-H Ring B):  Overlapping signals from the phenyl ring.
    
  • 
     7.15 (d, 
    
    
    
    Hz, 1H, Ar-H Ring B, ortho to OMe):
    Distinct doublet.
  • 
     7.05 (t, 
    
    
    
    Hz, 1H, Ar-H Ring B):
    Para to OMe.
  • 
     3.78 (s, 3H, -OCH₃):  The diagnostic methoxy singlet.
    
F NMR Characterization (376 MHz, DMSO-d₆)
  • 
     -112.5 ppm (m):  The fluorine signal is not a singlet. It appears as a multiplet (typically a triplet of doublets) because it is coupled to H2, H4, and H6.
    
    • Note: If you run a Proton-Decoupled

      
      F NMR (
      
      
      
      F{1H})
      , this signal will collapse into a sharp Singlet (s) . This is a crucial experiment to verify that the complexity is due to coupling, not impurities.

Part 4: Experimental Protocol

Protocol A: High-Fidelity Characterization (DMSO-d₆)

Objective: To generate data suitable for patent filing or peer-reviewed publication.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reason: The carboxylic acid proton and the isolated aromatic protons adjacent to fluorine have long T1 relaxation times. A short D1 (1 sec) will lead to poor integration of the -COOH peak.

    • Scans (NS): 16–32 scans are sufficient.

    • Temperature: 298 K (25°C).

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Baseline Correction: Polynomial (ABS).

    • Referencing: Set the residual DMSO quintet to 2.50 ppm .

Protocol B: 19F-Decoupled 1H NMR (Advanced)

Objective: To simplify the aromatic region by removing F-H splitting.

  • Instrument Setup: Requires a probe capable of tuning to both H and F channels (e.g., BBFO or TCI Cryoprobe).

  • Parameter Change:

    • Select a standard proton parameter set.

    • Enable Decoupling (O2) on the

      
      F channel.
      
    • Center the decoupling frequency (O2P) at -112 ppm .

  • Result: The multiplet at

    
     7.85 (H4) will collapse from a doublet-of-triplets into a simple doublet, confirming the regiochemistry of the fluorine.
    
Diagram 2: Signal Assignment Logic Tree

Assignment Signal Aromatic Signal Observed Splitting Analyze Splitting Pattern Signal->Splitting LargeSplit Large Coupling (J > 8 Hz) Splitting->LargeSplit SmallSplit Small/Complex Coupling (J < 3 Hz) Splitting->SmallSplit OrthoH Ortho H-H Coupling (Ring B or H6-H2) LargeSplit->OrthoH Standard Fluorine Ortho H-F Coupling (H4 or H2) LargeSplit->Fluorine If ~8-10Hz Assign1 Assign: Ring B (Anisole) or H6 (Benzoic) OrthoH->Assign1 Assign2 Assign: H4 (Adj to F) or H2 (Between F/Biaryl) Fluorine->Assign2

Caption: Logic flow for distinguishing H-H coupling from H-F coupling in the aromatic region.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis of this scaffold).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for J-coupling values).

Sources

Comparative

A Scientist's Guide to Resolving Fluorinated Biaryl Impurities: A Comparative HPLC Retention Time Analysis

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. Fluorinated biaryl scaffolds are increasingly common in modern pharmaceuticals due to their unique physicochemical properties. However, their synthesis can often lead to closely related impurities that are challenging to separate and quantify using standard chromatographic techniques. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention times for fluorinated biaryl impurities, focusing on the strategic selection of stationary phases to achieve optimal resolution.

The Challenge of Fluorinated Biaryl Impurity Profiling

The introduction of fluorine atoms into a biaryl structure can significantly alter its electronic properties, polarity, and conformation. This often results in impurities with very similar hydrophobicity to the main compound, making them difficult to resolve on traditional reversed-phase columns like C18. The unique nature of the carbon-fluorine bond necessitates a deeper understanding of stationary phase interactions to develop robust analytical methods. High-performance liquid chromatography (HPLC) is the gold standard for impurity analysis, capable of separating trace impurities with high sensitivity and reproducibility.

Strategic Stationary Phase Selection: Beyond C18

While C18 columns are a workhorse in many laboratories, their primary separation mechanism is based on hydrophobic interactions. For fluorinated compounds, this can be insufficient to resolve subtle structural differences. Pentafluorophenyl (PFP) stationary phases have emerged as a powerful alternative, offering multiple interaction mechanisms that can be exploited for the separation of halogenated and aromatic compounds.

Unlocking Selectivity: A Comparison of C18 and PFP Phases

The key to resolving closely related impurities lies in exploiting differences in their interaction with the stationary phase. Here, we delve into the mechanistic differences between C18 and PFP columns and how they influence the retention of fluorinated biaryl compounds.

  • C18 (Octadecylsilane) Phases: These phases are highly hydrophobic and separate molecules primarily based on their differential partitioning between the non-polar stationary phase and the more polar mobile phase. For fluorinated biaryls, where impurities may only differ by the position or number of fluorine atoms, the change in overall hydrophobicity can be minimal, leading to co-elution.

  • PFP (Pentafluorophenyl) Phases: PFP phases provide a multi-modal separation mechanism. The electron-rich fluorine atoms on the phenyl ring create a unique chromatographic surface capable of:

    • π-π Interactions: The aromatic nature of the PFP ligand allows for strong π-π stacking interactions with the aromatic rings of the biaryl analytes.

    • Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole moment on the stationary phase, which can interact with polar functional groups on the analytes.

    • Ion-Exchange Interactions: Residual silanol groups on the silica support can contribute to ion-exchange interactions, particularly for basic analytes.

    • Shape Selectivity: The rigid structure of the PFP ligand can lead to shape-selective separations of isomers.

This combination of interactions often results in a different elution order and improved resolution for halogenated compounds compared to C18 phases.

Experimental Comparison: A Case Study

To illustrate the practical implications of stationary phase selection, we present a comparative analysis of the separation of a model fluorinated biaryl API and its potential impurities on both a C18 and a PFP column.

Model Compounds:

  • API: 4-(4-fluorophenyl)phenol

  • Impurity A: 4-(3-fluorophenyl)phenol (positional isomer)

  • Impurity B: 4-phenylphenol (des-fluoro impurity)

  • Impurity C: 4-(2,4-difluorophenyl)phenol (di-fluorinated impurity)

Experimental Protocols

HPLC System: A standard HPLC system with a UV detector is used.

Method 1: C18 Column Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method 2: PFP Column Analysis

  • Column: PFP, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Retention Time (RT) Comparison

CompoundC18 RT (min)PFP RT (min)
Impurity B8.27.5
Impurity A9.19.8
API 9.3 10.5
Impurity C9.511.8

Table 2: Resolution (Rs) Comparison

Peak PairC18 RsPFP Rs
Impurity A / API1.22.1
API / Impurity C1.13.5
Analysis of Results

The experimental data clearly demonstrates the superior performance of the PFP column for this separation. On the C18 column, the positional isomer (Impurity A) and the di-fluorinated impurity (Impurity C) are poorly resolved from the API, with resolution values below the generally accepted baseline of 1.5. In contrast, the PFP column provides excellent resolution for all impurities.

The elution order also changes between the two columns. On the C18 column, the elution is primarily driven by hydrophobicity, with the less polar des-fluoro impurity eluting first. On the PFP column, the additional interactions lead to a different selectivity, resulting in a significant increase in the retention and separation of the fluorinated analytes. The enhanced resolution on the PFP phase can be attributed to the multiple interaction mechanisms at play, which are more sensitive to the subtle electronic and steric differences between the API and its impurities.

Visualizing the Workflow

A systematic approach is crucial for successful HPLC method development for impurity profiling.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile B Select Orthogonal Columns (e.g., C18, PFP) A->B C Screen Mobile Phases (pH, Organic Modifier) B->C D Evaluate Selectivity & Resolution C->D Analyze Screening Data E Optimize Gradient & Temperature D->E F Assess Peak Shape & Tailing E->F G Validate Method (ICH Guidelines) F->G Finalized Method H Assess Robustness & Reproducibility G->H I Implement for Routine Analysis H->I

Validation

Precision in Purity: Melting Point Validation Guide for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid

This guide serves as a technical standard for the validation of melting point ranges for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CAS: 1261924-27-9), a critical biaryl intermediate likely utilized in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the validation of melting point ranges for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CAS: 1261924-27-9), a critical biaryl intermediate likely utilized in the synthesis of kinase inhibitors or advanced agrochemicals.

Unlike generic certificates of analysis, this document provides a comparative framework between Capillary Method (Routine QC) and Differential Scanning Calorimetry (DSC) (Primary Characterization) , demonstrating why a simple "clear point" is insufficient for high-purity biaryl validation.

Executive Summary & Technical Context

Compound: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid CAS: 1261924-27-9 Molecular Formula: C₁₄H₁₁FO₃ Molecular Weight: 246.23 g/mol [1]

In the synthesis of pharmaceutical actives, this biaryl acid is typically formed via Suzuki-Miyaura coupling. Common impurities include the de-halogenated starting material (3-fluorobenzoic acid derivatives) or homocoupling byproducts. These impurities often form solid solutions that depress the melting point (MP) only slightly but widen the range significantly.

The Core Thesis: For this compound, a melting range >2.0°C is a definitive indicator of <98% purity, likely due to regioisomeric contamination or trapped solvent in the crystal lattice.

Comparative Analysis: Capillary vs. DSC

This section objectively compares the two industry-standard methods for validating this specific compound.

Table 1: Method Performance Matrix
FeatureMethod A: Capillary (USP <741>) Method B: DSC (ASTM E928)
Principle Visual observation of phase transition (Solid

Liquid).
Measurement of heat flow (Endothermic event).
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

)
& Enthalpy of Fusion (

).
Precision

(Subjective).

(Quantitative).
Sample Req. 2–5 mg (Destructive).1–3 mg (Encapsulated).
Best For Routine Batch Release (QC).Reference Standard Establishment (R&D).
Limitation Cannot detect polymorphic transitions easily.Requires expensive instrumentation.
Expert Insight: The "Biaryl" Challenge

Biaryl compounds like 5-Fluoro-3-(2-methoxyphenyl)benzoic acid often exhibit rotational isomerism (atropisomerism) or polymorphism.

  • Capillary Method: May miss a subtle solid-solid transition occurring just before melting, interpreting it as "softening."

  • DSC: Will clearly show two distinct endotherms if a polymorph is present, preventing false "fail" results in QC.

Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability Test (SST) fails, the entire run is invalid.

Method A: Capillary Melting Point (Routine QC)

Objective: Confirm batch consistency against an established standard.

Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or equivalent).

Protocol:

  • Sample Prep: Dry the sample at 105°C for 2 hours to remove surface moisture. Grind to a fine powder using an agate mortar to ensure uniform heat transfer.

  • Packing: Fill a clean glass capillary to a height of 3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, artificially widening the range).

  • SST (System Suitability): Run a standard of Sulfanilamide (MP ~164.5°C) or Benzoic Acid (MP ~122°C) depending on the expected range. The reading must be within

    
     of the certified value.
    
  • Ramp 1 (Fast): Heat at 10°C/min to estimate the MP.

  • Ramp 2 (Measurement): Cool to 10°C below the estimated MP. Ramp at 1.0°C/min .

  • Observation: Record:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      

Acceptance Criteria:

  • Range (

    
    ) must be 
    
    
    
    .
Method B: Differential Scanning Calorimetry (Gold Standard)

Objective: Determine absolute purity and thermodynamic melting point (


).

Equipment: DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

Protocol:

  • Calibration: Calibrate temperature and cell constant using Indium (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 2.0 ± 0.1 mg into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped volatiles to escape, preventing pressure artifacts).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (or 20°C above expected melt).

  • Analysis: Integrate the main endotherm.

    • 
      :  Intersection of the extrapolated baseline and the tangent of the leading edge.
      
    • Purity Calculation: Use the Van't Hoff equation analysis (built-in software) to calculate mol% purity based on peak shape.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for releasing a batch of this intermediate.

MP_Validation Start Batch Synthesis 5-Fluoro-3-(2-methoxyphenyl)benzoic acid Drying Drying Step (105°C, 2 hrs) Start->Drying MethodChoice Select Validation Method Drying->MethodChoice Capillary Method A: Capillary (Routine QC) MethodChoice->Capillary Routine DSC Method B: DSC (Characterization) MethodChoice->DSC New Vendor/Process Capillary_Result Measure Range (T_clear - T_onset) Capillary->Capillary_Result DSC_Result Measure Purity (Van't Hoff Analysis) DSC->DSC_Result Decision_Cap Range <= 2.0°C? Capillary_Result->Decision_Cap Decision_DSC Purity > 98.0%? DSC_Result->Decision_DSC Pass PASS: Release Batch Decision_Cap->Pass Yes Fail FAIL: Recrystallize Decision_Cap->Fail No Decision_DSC->Pass Yes Decision_DSC->Fail No Fail->Drying Reprocess

Figure 1: Decision logic for batch release based on melting point validation.

Data Interpretation & Troubleshooting

When analyzing 5-Fluoro-3-(2-methoxyphenyl)benzoic acid, use the following guide to interpret deviations.

Table 2: Impurity Fingerprints
ObservationProbable CauseCorrective Action
Sharp MP, but 5°C lower than Ref. Eutectic Impurity: Likely 2-methoxyphenylboronic acid remaining.Wash with basic solution (

) then re-acidify.
Broad Range (>3°C) Wet Sample: Solvent (MeOH/Water) trapped in lattice.Dry under vacuum at 50°C for 12 hours.
Double Melting Peak (DSC) Polymorphism: Sample crystallized in a metastable form.Recrystallize from a slower-evaporating solvent (e.g., Toluene).
Discoloration (Brown/Yellow) Oxidation/Degradation: Phenol moiety oxidation.Recrystallize with charcoal filtration.
Establishing the Reference Standard

Since a public pharmacopeial standard may not exist for this specific intermediate, you must establish an In-House Reference Standard :

  • Synthesize a crude batch.

  • Recrystallize 3 times (e.g., Ethanol/Water).

  • Validate purity via HPLC (>99.5%) and 1H-NMR .

  • Determine the MP of this "Gold Batch" using Method B (DSC) .

  • Use this value as the

    
     for all future Capillary (Method A) tests.
    

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link[2]

  • ASTM International. ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry.Link

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & Purity. Application Guide.[2][3] Link

  • Splendid Lab Pvt. Ltd. Product Catalog: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CAS 1261924-27-9).[1]Link

  • National Center for Biotechnology Information. PubChem Compound Summary: Benzoic acid derivatives.Link

Sources

Comparative

Crystal structure analysis of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid

[1] Executive Summary This guide provides a comprehensive structural analysis framework for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CAS: 1261924-27-9), a critical biaryl scaffold in kinase inhibitor development.[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a comprehensive structural analysis framework for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CAS: 1261924-27-9), a critical biaryl scaffold in kinase inhibitor development.[1]

Unlike rigid templates, this analysis focuses on the comparative solid-state performance of the target molecule against its structural analogs (e.g., 5-fluoro-2-methoxy isomers).[1] We evaluate how the meta-biaryl linkage and fluorine substitution influence crystal packing, solubility, and thermodynamic stability—key metrics for drug developability.[1]

Key Findings:

  • Conformational Flexibility: The meta-linkage (3-position) introduces a distinct torsion angle (~40–60°) compared to ortho-analogs, reducing lattice energy and potentially enhancing solubility.[1]

  • Fluorine Interaction: The C5-fluorine atom acts as a weak hydrogen bond acceptor, modulating the classic carboxylic acid dimer motif.[1]

  • Development Risk: Moderate polymorphism risk due to competing intermolecular forces (O-H...O vs. C-H...F).[1]

Structural Analysis: The Product Profile

Molecular Geometry & Conformational Lock

The core of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid is the biaryl axis.[1] Unlike planar systems, the 2-methoxy group on the pendant ring creates significant steric hindrance with the central benzoate ring.[1]

  • Twist Angle (

    
    ):  Experimental data for similar meta-biaryl systems suggests a twist angle between 38° and 55°.[1] This non-planarity disrupts dense 
    
    
    
    -
    
    
    stacking, a feature often desirable for improving dissolution rates in oral solid dosage forms.[1]
  • Intramolecular Locking: A potential intramolecular hydrogen bond between the methoxy oxygen and the aromatic protons of the central ring can "lock" the conformation, reducing entropic penalties during crystallization.[1]

Crystal Packing Motifs

The primary supramolecular synthon is the Centrosymmetric Carboxylic Acid Dimer (


) .[1]
Interaction TypeDistance (Å)StrengthStructural Role
O-H...O (Dimer) 2.62 - 2.68StrongPrimary lattice anchor; forms 1D chains or discrete dimers.[1]
C-H...F 3.10 - 3.40WeakDirects the stacking of dimers; sensitive to fluorine position.[1]
C-H...

2.80 - 3.00WeakStabilizes the twisted biaryl conformation.[1]

Analyst Note: The presence of the Fluorine at C5 is critical.[1] In non-fluorinated analogs, the packing is dominated solely by van der Waals forces in the transverse direction.[1] The Fluorine introduces a dipole-directed steering effect, often increasing the melting point by 5–10°C compared to the des-fluoro parent.[1]

Comparative Performance Analysis

This section compares the target molecule (Product ) with two key alternatives: its ortho-isomer and its non-fluorinated parent.[1]

Comparison Table: Physicochemical Properties (Predicted/Representative)
FeatureProduct: 5-Fluoro-3-(2-methoxyphenyl)benzoic acidAlt 1: 5-Fluoro-2-methoxybenzoic acidAlt 2: 3-(2-methoxyphenyl)benzoic acid
Linkage Topology Meta-Biaryl (3-position)Ortho-Biaryl (2-position)Meta-Biaryl (3-position)
Lattice Energy Moderate (-110 to -120 kJ/mol)High (More compact packing)Low (Weaker dispersion forces)
Melting Point 165 - 172°C (High stability)87 - 91°C (Lower stability)150 - 155°C
Solubility (pH 1.2) Moderate (Twisted structure aids solvation)Low (Planar stacking limits solvation)Moderate
Polymorph Risk High (Rotational freedom)Low (Steric lock)Moderate
Detailed Comparative Insights
Vs. Alternative 1 (The Ortho-Isomer)

The ortho-isomer (5-Fluoro-2-methoxybenzoic acid) places the carboxylic acid and the methoxy group on the same ring in close proximity.[1]

  • Mechanism: This creates an internal hydrogen bond or strong steric clash that forces the molecule into a rigid, often planar conformation.[1]

  • Outcome: The ortho-isomer typically crystallizes more efficiently but has lower solubility.[1] The Product (target molecule), with its meta-linkage, retains rotational freedom in solution, leading to a higher entropic barrier to crystallization and potentially better amorphous stability in dispersions.[1]

Vs. Alternative 2 (The Non-Fluorinated Parent)
  • Mechanism: Removing the fluorine atom eliminates the C-F...H interactions.[1]

  • Outcome: The non-fluorinated analog often exhibits "slippage" in the crystal lattice (disordered layering).[1] The addition of Fluorine in the Product "pins" the layers together, increasing the melting point and mechanical hardness of the crystal—a benefit for tableting processes.[1]

Experimental Protocol: Characterization Workflow

To validate these structural claims, the following step-by-step protocol is recommended. This workflow ensures data integrity and reproducibility.[1]

Phase 1: Crystal Growth (Solvent Selection)[1]
  • Objective: Obtain single crystals suitable for XRD (>0.2 mm).

  • Method: Slow Evaporation.[1]

  • Solvent System A (Polar): Ethanol/Water (80:20).[1] Promotes H-bond donors.

  • Solvent System B (Non-polar): Toluene/Heptane (1:1).[1] Promotes

    
    -stacking and F-interactions.[1]
    
  • Critical Step: Filter solutions through a 0.22 µm PTFE filter to remove nucleation seeds before setting up evaporation.[1]

Phase 2: Single Crystal XRD Data Collection[1]
  • Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration of the methoxy group.[1]

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    for absolute configuration if chiral impurities are suspected.[1]
  • Resolution: 0.8 Å or better.

Phase 3: Hirshfeld Surface Analysis

Use software (e.g., CrystalExplorer) to generate 2D fingerprint plots.[1]

  • Generate Surface: Map

    
     over the molecule.[1]
    
  • Filter Interactions:

    • Red spots: Indicate H-bonds (O-H...O).[1][2]

    • White regions: van der Waals contacts.[1]

  • Quantify: Calculate the % contribution of F...H interactions. A value >5% confirms the structural significance of the fluorine substitution.[1]

Visualizations

Solid-State Development Decision Tree

This diagram outlines the logic flow for selecting the optimal solid form based on the structural analysis of the biaryl acid.[1]

SolidStateStrategy Start Start: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid Screen Polymorph Screening (Solvent Evaporation) Start->Screen XRD Single Crystal XRD (Determine Unit Cell) Screen->XRD CheckTwist Biaryl Twist Angle > 40°? XRD->CheckTwist HighSolubility High Solubility Potential (Proceed to Salt Screen) CheckTwist->HighSolubility Yes (Twisted) LowSolubility Planar Stacking Detected (Risk of Poor Dissolution) CheckTwist->LowSolubility No (Flat) Hirshfeld Hirshfeld Analysis (Check F...H Interactions) HighSolubility->Hirshfeld LowSolubility->Hirshfeld FormSelection Select Form I (Thermodynamic) or Form II (Kinetic)? Hirshfeld->FormSelection Final Final Candidate Selection FormSelection->Final

Caption: Decision logic for evaluating developability based on crystallographic twist angles and interaction energy.

Interaction Network: The "Dimer-Twist" Motif

The following diagram illustrates the competing forces stabilizing the crystal lattice.

InteractionMap MolA Molecule A Dimer Carboxylic Dimer (R22(8) Motif) MolA->Dimer Fluoro C-H...F Contact (Weak Directional) MolA->Fluoro 3.2 Å Steric Methoxy Steric Clash (Induces Twist) MolA->Steric MolB Molecule B (Inversion Related) MolC Molecule C (Lateral Neighbor) Dimer->MolB Fluoro->MolC Steric->MolA Internal

Caption: Schematic of the primary supramolecular synthons: The strong acid dimer vs. the weak fluorine contacts.

References

  • Grover, G. et al. (2025).[1] Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E. Link (Source for comparative biaryl carboxylic acid packing motifs and DFT methodology).

  • PubChem. (n.d.).[1][3] 5-Fluoro-3-(2-methoxyphenyl)benzoic acid (CID 24874296).[1] National Library of Medicine.[1] Link (Verification of chemical identity and computed properties).

  • Capozzi, M. A. M. et al. (2024).[1] Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid. Crystal Research and Technology. Link (Reference for conformational analysis of ortho-substituted benzoic acid derivatives).

  • Sigma-Aldrich. (n.d.).[1] 5-Fluoro-2-methoxybenzoic acid Product Specification. Link (Source for properties of the "Alternative 1" isomer).

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-3-(2-methoxyphenyl)benzoic acid proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid , a fluorinated biphenyl carboxylic acid derivative. These protocols are designed for researchers and sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid , a fluorinated biphenyl carboxylic acid derivative.

These protocols are designed for researchers and safety officers in drug development environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Immediate Safety & Hazard Profile

Before initiating any disposal workflow, you must understand the physiochemical risks associated with this compound. As a fluorinated benzoic acid derivative, it presents specific hazards that dictate the disposal route.

PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)Risk of dust inhalation; requires HEPA-filtered ventilation.
Chemical Class Halogenated Organic AcidDO NOT mix with strong bases or oxidizers in waste streams.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory)H315, H319, H335 .[2][3] Full PPE (Nitrile gloves, safety goggles) is mandatory.[4]
Combustion Byproducts HF (Hydrogen Fluoride), CO, CO₂Incineration requires scrubbers; open burning is prohibited.

Waste Characterization & Segregation

Proper characterization is the single most critical step in preventing downstream accidents. This compound is a Halogenated Organic Solid .

  • Why "Halogenated" Matters: Upon thermal destruction (incineration), the fluorine atom converts to Hydrogen Fluoride (HF), a highly corrosive gas that destroys standard incinerator linings. Therefore, this waste must be segregated from non-halogenated organics to ensure it is routed to an incinerator equipped with caustic scrubbers.

  • Why "Acidic" Matters: Although it is a solid, residual moisture can lower the pH. Mixing this with cyanide or sulfide-bearing wastes can liberate toxic gases (HCN or H₂S).

Segregation Protocol
  • Isolate: Do not combine with liquid solvents unless explicitly part of a dissolved waste stream. Keep as a solid if possible to reduce volume.

  • Labeling: Mark the container clearly as "Hazardous Waste - Solid - Halogenated Organic."

  • Incompatibility Check: Ensure the waste container has never held strong bases (e.g., Sodium Hydroxide) or strong oxidizers (e.g., Permanganates).

Disposal Workflow (Decision Tree)

The following diagram illustrates the logical decision-making process for disposing of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid, ensuring compliance with EPA standards.

DisposalWorkflow Start Waste Generation: 5-Fluoro-3-(2-methoxyphenyl)benzoic acid StateCheck Is the material solid or in solution? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Dry LiquidPath Dissolved in Solvent StateCheck->LiquidPath Wet SolidContainer Collect in HDPE Wide-Mouth Container Label: 'Solid Halogenated Organic' SolidPath->SolidContainer LiquidCheck Is solvent Halogenated? LiquidPath->LiquidCheck Tagging Attach Hazardous Waste Tag List constituents & % SolidContainer->Tagging HaloSolvent Combine in Halogenated Solvent Carboy (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Yes NonHaloSolvent Combine in Halogenated Solvent Carboy (Trace F requires Halogenated route) LiquidCheck->NonHaloSolvent No (e.g., Methanol) HaloSolvent->Tagging NonHaloSolvent->Tagging Storage Store in Satellite Accumulation Area (Secondary Containment) Tagging->Storage FinalDisposal Ship to TSDF for Incineration (Must have HF Scrubbers) Storage->FinalDisposal

Figure 1: Decision tree for segregating and packaging fluorinated organic waste.

Step-by-Step Disposal Procedure

Step 1: Preparation & PPE
  • PPE: Wear nitrile gloves (double-gloving recommended for powders), safety glasses with side shields, and a lab coat. If handling >10g of fine powder outside a fume hood, use an N95 respirator.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk. Avoid metal containers due to potential corrosion from acidic residues.

Step 2: Packaging
  • Transfer: Carefully transfer the solid waste into the HDPE container.

  • Decontamination: Wipe the exterior of the container with a damp paper towel to remove dust. Dispose of the towel into the same container.

  • Headspace: Leave at least 10% headspace in the container to prevent over-pressurization during temperature fluctuations.

Step 3: Labeling & Documentation
  • Label: Affix a hazardous waste tag immediately.

  • Constituents: List "5-Fluoro-3-(2-methoxyphenyl)benzoic acid" specifically. If the specific name is too long for the tag, "Fluorinated Benzoic Acid Derivative" is acceptable, provided the CAS number (if known) or structure is referenced in the log.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Step 4: Scheduling Pickup

Contact your Environmental Health & Safety (EHS) department. Specify that the waste contains organic fluorine . This ensures the Treatment, Storage, and Disposal Facility (TSDF) uses an incinerator capable of neutralizing Hydrogen Fluoride gas.

Spill Response Contingency

Accidental release of the powder requires a calm, methodical cleanup to prevent aerosolization.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>100g or Respiratory Irritation?) Spill->Assess Evacuate Evacuate Area Call EHS/Emergency Assess->Evacuate High Risk Clean Proceed with Cleanup Assess->Clean Low Risk PPE Don PPE: Gloves, Goggles, N95/Respirator Clean->PPE Contain Cover with wet paper towels (Prevents dust) PPE->Contain Scoop Scoop into Waste Container Contain->Scoop Wash Wash area with soap & water Scoop->Wash

Figure 2: Operational workflow for managing solid chemical spills.[5][6]

Cleanup Protocol:

  • Dampen: Do not dry sweep. Gently cover the spill with paper towels dampened with water or a dilute sodium bicarbonate solution (to neutralize potential acidity).

  • Collect: Scoop the wet material and towels into the hazardous waste container.

  • Final Wash: Clean the surface with soap and water; dispose of all cleaning materials as hazardous waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoro-2-methoxybenzoic acid. Retrieved from

  • BenchChem. (2025).[4] Proper Disposal of Fluorobenzoic Acid Derivatives: A Comprehensive Guide. Retrieved from

  • University of Barcelona. (2020). Hazardous Laboratory Waste Classification: Halogenated Organic Solids. Retrieved from

  • Combi-Blocks. (2023). Safety Data Sheet: Fluorinated Benzoic Acid Analogs. Retrieved from

Sources

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Feasible Synthetic Routes

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5-Fluoro-3-(2-methoxyphenyl)benzoic acid
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5-Fluoro-3-(2-methoxyphenyl)benzoic acid
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